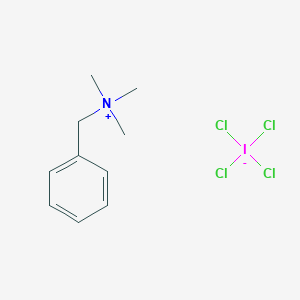

ベンジルトリメチルアンモニウムテトラクロロヨウ化物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyltrimethylammonium tetrachloroiodate is a useful research compound. Its molecular formula is C10H16Cl4IN and its molecular weight is 419 g/mol. The purity is usually 95%.

The exact mass of the compound Benzyltrimethylammonium tetrachloroiodate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyltrimethylammonium tetrachloroiodate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyltrimethylammonium tetrachloroiodate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

塩素化剤

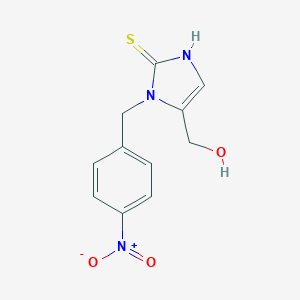

ベンジルトリメチルアンモニウムテトラクロロヨウ化物は、様々な化合物の安定で選択的な結晶性塩素化剤として知られています . これは、芳香環に電子求引基を持つアミンの塩素化に使用されます .

6-クロロキノリンの合成

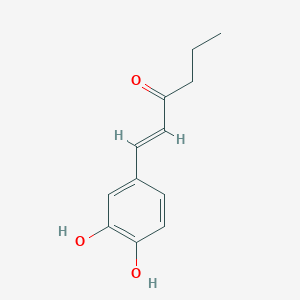

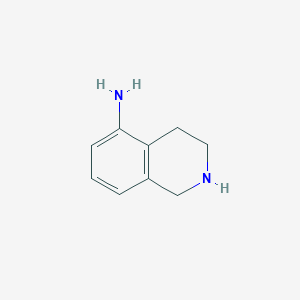

これは、6-クロロキノリンの合成に使用されてきました . これは、ベンジルトリメチルアンモニウムテトラクロロヨウ化物を塩素化剤として用いて、クロロアミノアリールケトンをその場で生成することを含みます .

HClの効率的な発生源

ベンジルトリメチルアンモニウムテトラクロロヨウ化物は、その後のフリーデル・クラフツ縮合の触媒として作用するHClのその場発生源としても役立ちます .

生物学的および薬学的特性

6-クロロキノリン誘導体の合成は、その幅広い生物学的および薬学的特性のために、有機化学者にとって非常に興味深いものと考えられてきました . これらの特性には、抗寄生虫剤、抗結核剤、抗菌剤、抗フィラリア剤、HIV阻害剤、HMG-CoA還元酵素阻害剤、細胞接着阻害剤、サイトカイン産生阻害剤、およびGABAB受容体のアロステリックエンハンサーが含まれます .

フリーデル・クラフツ反応

ベンジルトリメチルアンモニウムテトラクロロヨウ化物は、6-クロロキノリンの合成のためのフリーデル・クラフツ反応の改変に使用されています .

安全で便利な試薬

作用機序

Target of Action

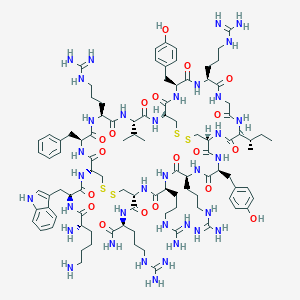

Benzyltrimethylammonium tetrachloroiodate is a quaternary ammonium salt that belongs to the class of alkylammonium salts . It primarily targets organic compounds, particularly alkenes and alcohols . The compound acts as a reagent in organic synthesis, playing a crucial role in the oxidation of these targets .

Mode of Action

The compound interacts with its targets (alkenes and alcohols) through a process known as oxidation . Oxidation involves the loss of electrons from a molecule, which can result in changes to the molecule’s structure and properties. In the case of Benzyltrimethylammonium tetrachloroiodate, it serves as a stable and selective chlorinating agent , facilitating the oxidation process and leading to the formation of new compounds .

Biochemical Pathways

It is known that the compound plays a significant role in the oxidation of alkenes and alcohols . This process can lead to various downstream effects, including the formation of new compounds and changes in the properties of the target molecules .

Result of Action

The primary result of Benzyltrimethylammonium tetrachloroiodate’s action is the oxidation of alkenes and alcohols . This leads to the formation of new compounds and changes in the properties of the target molecules . The compound’s unique chemical properties make it an important ingredient in a variety of industrial processes, including pharmaceuticals and agrochemicals .

Safety and Hazards

Benzyltrimethylammonium tetrachloroiodate is classified as a skin corrosive and can cause serious eye damage . It is recommended to avoid breathing its dust and to wear protective clothing, gloves, and eye/face protection when handling it . In case of contact with skin or eyes, it is advised to rinse thoroughly with water and consult a physician .

特性

InChI |

InChI=1S/C10H16N.Cl4I/c1-11(2,3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8H,9H2,1-3H3;/q+1;-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXYFQYYVRYALP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.Cl[I-](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl4IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456000 |

Source

|

| Record name | SCHEMBL60416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121309-88-4 |

Source

|

| Record name | SCHEMBL60416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylammonium Tetrachloroiodate [Chlorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。